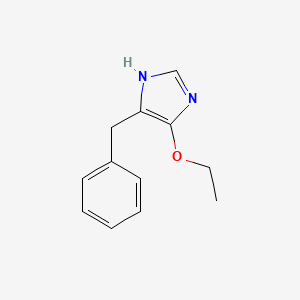

4-Benzyl-5-ethoxy-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

5-benzyl-4-ethoxy-1H-imidazole |

InChI |

InChI=1S/C12H14N2O/c1-2-15-12-11(13-9-14-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,13,14) |

InChI Key |

PWNIYJMZUXNDBR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(NC=N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 4 Benzyl 5 Ethoxy 1h Imidazole

Foundational Synthetic Strategies for the Imidazole (B134444) Core

The construction of the imidazole ring is a cornerstone of heterocyclic chemistry, with several foundational methods providing access to a wide array of substituted derivatives. These strategies typically involve the formation of multiple carbon-nitrogen bonds in a single synthetic sequence.

Multi-Component Reactions (MCRs) for Imidazole Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and simplifying procedures. researchgate.netrsc.org The Debus-Radziszewski synthesis, first reported in 1858, is a classic MCR for producing imidazoles. This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) salt). orientjchem.org

For the synthesis of a 4,5-disubstituted imidazole, this reaction is particularly relevant. A plausible MCR route to a precursor for 4-Benzyl-5-ethoxy-1H-imidazole could involve the condensation of a 1,2-diketone, an aldehyde, and an ammonia source like ammonium acetate (B1210297). ijsrst.comtandfonline.commdpi.com For instance, the reaction of benzil, an appropriate aldehyde, and ammonium acetate is a common method for generating 2,4,5-trisubstituted imidazoles. researchgate.netorientjchem.org The Van Leusen imidazole synthesis is another powerful MCR that utilizes tosylmethyl isocyanide (TosMIC) reagents and an imine (generated in situ from an aldehyde and amine) to produce 1,4-, 1,5-, or 1,4,5-substituted imidazoles with high regioselectivity. rsc.orgresearchgate.net

| Synthetic Method | Key Reactants | Substitution Pattern | Key Advantages |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Tri- or Tetra-substituted | Readily available starting materials, operational simplicity. orientjchem.org |

| Van Leusen Reaction | TosMIC, Aldehyde, Amine | Di- or Tri-substituted | High regioselectivity, mild reaction conditions. rsc.orgresearchgate.net |

| Wallach Synthesis | Imidazolines (from glyoxal (B1671930) and ammonia) | General Imidazoles | Foundational method, though often involves oxidation steps. orientjchem.org |

Condensation Reactions in Imidazole Synthesis

Condensation reactions are central to many imidazole syntheses, often forming the mechanistic basis of MCRs. These reactions typically build the imidazole core through the cyclization of intermediates formed from a dicarbonyl compound, an aldehyde, and an amine source. mdpi.comasianpubs.org For example, the synthesis of tetrasubstituted imidazoles can be achieved through the condensation of diones, aldehydes, primary amines, and ammonium acetate. unipi.it

A proposed pathway for forming the 4-benzyl substituted core would involve a condensation reaction using benzyl-substituted precursors. The reaction of a dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate can be catalyzed by various agents, including solid acids, to yield highly substituted imidazoles. mdpi.comunipi.it The mechanism generally proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde to cyclize and form the aromatic imidazole ring.

Advanced Synthetic Approaches to Substituted Imidazoles

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering precise control for functionalizing heterocyclic rings. researchgate.netresearchgate.net For a molecule like this compound, these methods are crucial for introducing the benzyl (B1604629) and ethoxy groups with high regioselectivity.

Plausible routes include:

C-H Functionalization: Direct C-H activation and subsequent arylation or alkylation is a state-of-the-art strategy. Palladium-catalyzed C5-selective C–H arylation of imidazole derivatives has been demonstrated. chinesechemsoc.org A potential strategy could involve starting with a 5-ethoxyimidazole and performing a directed C-H benzylation at the C4 position. Nickel-based catalysts have also been successfully employed for the C-H arylation of imidazoles with phenol (B47542) derivatives and chloroarenes. researchgate.netmdpi.com

C-O Coupling (Etherification): The ethoxy group at the C5 position can be introduced via metal-catalyzed etherification. The Chan-Evans-Lam (CEL) coupling, which uses copper catalysts to couple N-H or O-H functionalities with boronic acids, is a prominent method. nih.gov A plausible synthesis could involve a 4-benzyl-1H-imidazol-5-ol precursor which is then subjected to a copper-catalyzed coupling with an ethoxy source. Palladium-catalyzed reactions for C-O bond formation are also well-established for creating aryl ethers. researchgate.netrsc.org

| Reaction Type | Catalyst System | Coupling Partners | Target Bond | Reference |

| C-H Arylation | Pd(OAc)₂, PCy₃, K₂CO₃ | Imidazole, Aryl Iodide | C-C (Aryl) | chinesechemsoc.org |

| C-H Arylation | Ni(OTf)₂/dcype, K₃PO₄ | Imidazole, Phenol Derivative | C-C (Aryl) | researchgate.net |

| Chan-Evans-Lam C-O Coupling | Cu(OAc)₂ | Heterocycle (N-H/O-H), Boronic Acid | C-O / C-N | nih.gov |

| Rhodium-Catalyzed Olefination | Rh(III) Complex | Imidazole, Olefin | C-C (Alkenyl) | mdpi.com |

Microwave-Assisted Synthetic Protocols

The use of microwave irradiation has become a standard technique to accelerate organic reactions. In imidazole synthesis, microwaves dramatically reduce reaction times, often increase yields, and promote cleaner reactions compared to conventional heating. orientjchem.orgwjbphs.comtandfonline.com Many multi-component and condensation reactions for synthesizing substituted imidazoles are efficiently conducted under microwave-assisted, solvent-free conditions. organic-chemistry.orgthieme-connect.comresearchgate.net For instance, the synthesis of 2,4,5-trisubstituted imidazoles from benzil, aldehydes, and ammonium acetate can be completed in minutes under microwave irradiation, compared to hours with conventional heating. ijsrst.com

| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Triphenyl-imidazole Synthesis | Conventional | 100 | 5-24 hours | 69.60% | wjbphs.com |

| Triphenyl-imidazole Synthesis | Microwave | N/A | N/A | 90.90% | wjbphs.com |

| 2-Aryl-4,5-dicarbonitrile Imidazole | Conventional | 70 | 24 hours | 45% | tandfonline.com |

| 2-Aryl-4,5-dicarbonitrile Imidazole | Microwave (500 W) | 70 | 5 minutes | 98% | tandfonline.com |

Green Chemistry Principles in Imidazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjbphs.com In imidazole synthesis, this is achieved through several approaches:

Solvent-Free Reactions: Many MCRs for imidazoles can be performed without a solvent, often under microwave irradiation, which simplifies workup and reduces environmental impact. asianpubs.orgorganic-chemistry.orgthieme-connect.com

Green Solvents: When a solvent is necessary, water or ionic liquids are increasingly used as environmentally benign alternatives to volatile organic compounds. wjbphs.comtandfonline.com

Reusable Catalysts: The use of heterogeneous or recyclable catalysts is a key green strategy. Examples include Amberlyst A-15, a solid acid resin, and magnetic nanoparticles (e.g., Fe₃O₄), which can be easily recovered and reused for multiple reaction cycles without significant loss of activity. ijsrst.comtandfonline.com

The application of these green protocols to the synthesis of this compound would not only make the process more efficient but also more sustainable and economical. researchgate.netasianpubs.org

Specific Approaches for Incorporating Benzyl and Ethoxy Moieties

The introduction of the benzyl group at the C4 position and the ethoxy group at the C5 position of the imidazole ring can be achieved through various synthetic routes. These strategies typically involve either the pre-functionalization of starting materials prior to ring formation or the post-modification of a pre-formed imidazole scaffold.

Alkylation of the imidazole ring can occur at either a nitrogen atom (N-alkylation) or a carbon atom (C-alkylation). While N-alkylation is a common and relatively straightforward process, direct C-alkylation of the imidazole core is more challenging but achievable through modern synthetic methods.

N-Alkylation: The imidazole ring contains two nitrogen atoms, and in an unsymmetrical derivative, alkylation can lead to a mixture of regioisomers. reddit.com The reaction typically proceeds via a nucleophilic attack of a nitrogen atom on an alkyl halide. researchgate.net The use of bases like sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (B78521) (KOH) is common to deprotonate the imidazole, forming the more nucleophilic imidazolide (B1226674) anion. researchgate.netthieme-connect.comciac.jl.cn For instance, N-alkylation of imidazoles with benzyl bromide in the presence of a base like K2CO3 in DMF is a well-established procedure. researchgate.net

C-Alkylation: Direct introduction of an alkyl group, such as benzyl, onto a carbon atom of the imidazole ring is less common than N-alkylation. However, advanced methods like palladium-catalyzed direct C-H arylation have been developed to functionalize the C2, C4, and C5 positions. nih.govacs.orgnih.gov To overcome the low reactivity of certain positions, protecting groups like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be employed to direct arylation or alkylation to a specific carbon atom. nih.govacs.orgnih.gov For example, a "SEM-switch" strategy allows for the functionalization of the otherwise unreactive C4 position. nih.govacs.orgnih.gov Another approach involves the metallation of a dihydroimidazole (B8729859) derivative, followed by reaction with an alkyl halide like benzyl bromide to achieve C-alkylation. rsc.org Scandium-catalyzed intramolecular C-H alkylation has also been reported for creating bicyclic imidazole derivatives. acs.org

Table 1: Comparison of Imidazole Alkylation Strategies

| Strategy | Target Position | Typical Reagents | Key Features |

| N-Alkylation | N1 or N3 | Alkyl halide (e.g., Benzyl bromide), Base (e.g., NaH, K2CO3) researchgate.netthieme-connect.com | Relatively facile; can produce regioisomeric mixtures in unsymmetrical imidazoles. reddit.com |

| Direct C-H Alkylation/Arylation | C2, C4, C5 | Aryl/Alkyl Halide, Palladium Catalyst, Ligand, Base nih.govacs.org | Enables direct functionalization of C-H bonds; regioselectivity can be controlled by catalysts and protecting groups. nih.govnih.gov |

| Metallation-Alkylation | C-Alkyl Side Chain | Organolithium reagent (e.g., n-BuLi), Alkyl Halide rsc.org | Involves deprotonation of an existing alkyl side chain, followed by quenching with an electrophile. |

The introduction of an ethoxy group onto the imidazole ring, particularly at the C5 position, is typically accomplished via etherification of a corresponding hydroxyimidazole precursor (e.g., 4-benzyl-1H-imidazol-5-ol).

The most common method for this transformation is the Williamson ether synthesis . This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with an ethyl halide, such as ethyl iodide or ethyl bromide, to form the desired ether. This approach has been used to synthesize alkoxy-substituted naphthalene-bis(imidazole) ligands, where an alkoxide is reacted with a bromoethoxy-functionalized naphthalene (B1677914) core. rsc.org

Alternative strategies can involve the cyclization of precursors that already contain the ethoxy moiety. For example, 4-ethoxy-2-phenyl-1H-imidazole can be synthesized from (acylamino)acetamides, where ring closure is promoted by triethyloxonium (B8711484) tetrafluoroborate. thieme-connect.de Another specialized method involves the in situ generation of a 2-ethoxyimidazolate-4-amide-5-imidate linker from 4,5-dicyano-2-ethoxyimidazole under solvothermal conditions, which demonstrates the stability and accessibility of ethoxy-substituted imidazole cores. d-nb.info

Elucidation of Reaction Mechanisms and Intermediates in Synthesis

Understanding the reaction mechanisms and the transient intermediates involved is critical for optimizing the synthesis of this compound, controlling product distribution, and minimizing side reactions.

Nucleophilic substitution is a fundamental mechanism in the synthesis of the target compound, underpinning both the alkylation and etherification steps.

N-Alkylation Mechanism: The N-alkylation of an imidazole with an alkyl halide, such as benzyl bromide, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net In the presence of a base, the imidazole's N-H proton is abstracted, forming a negatively charged imidazolide anion. This anion is a potent nucleophile, with the negative charge delocalized over both nitrogen atoms. reddit.com One of the nitrogen atoms then attacks the electrophilic carbon of the benzyl bromide, displacing the bromide ion and forming the N-benzyl bond. The regioselectivity of this attack on an unsymmetrical imidazole is governed by steric and electronic factors. otago.ac.nz

Etherification Mechanism: The Williamson ether synthesis, used to introduce the ethoxy group, also follows an SN2 pathway. A strong base deprotonates the 5-hydroxyimidazole precursor to generate an alkoxide intermediate. This alkoxide acts as the nucleophile, attacking the electrophilic carbon atom of an ethyl halide (e.g., ethyl bromide). The ethoxy group is installed as the halide leaving group departs, completing the substitution.

The formation of the substituted imidazole ring itself is achieved through various cyclization reactions, each involving distinct mechanisms and intermediates. These methods build the heterocyclic core from acyclic precursors.

Marckwald Synthesis: This is a powerful method for preparing substituted imidazoles, including those with functional groups that can be converted to an ethoxy moiety. The synthesis involves the cyclization of an α-aminoketone with a cyanate (B1221674) or thiocyanate (B1210189). pharmaguideline.combaranlab.orgnih.gov To synthesize a precursor for this compound, one could envision reacting an α-amino ketone containing the benzyl group with potassium thiocyanate to form an imidazol-2-thione, which can then be desulfurized. nih.gov The intermediate in this process is typically an imidazoline-2-thione or -one, which is subsequently aromatized. pharmaguideline.com

Debus-Radziszewski Synthesis: This is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form a substituted imidazole. wikipedia.orgscribd.commdpi.com The mechanism is thought to proceed in two stages: first, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. scribd.com This diimine then condenses with the aldehyde to form the imidazole ring. wikipedia.orgscribd.com By choosing appropriate starting materials, such as benzyl-containing aldehydes or dicarbonyls, this method can be adapted to produce polysubstituted imidazoles. pharmaguideline.comslideshare.net

Table 2: Overview of Imidazole Cyclization Reactions

| Synthesis Method | Starting Materials | Key Intermediates | Suitability for Substitution |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia wikipedia.orgmdpi.com | Diimine scribd.com | Highly versatile for producing 2,4,5-trisubstituted imidazoles. pharmaguideline.com |

| Marckwald Synthesis | α-Aminocarbonyl, Cyanate/Thiocyanate pharmaguideline.combaranlab.org | Imidazoline-2-one/thione | Effective for creating imidazoles from α-amino ketone precursors. nih.gov |

| From Amido-nitriles | Amido-nitrile, Nickel catalyst | Metallo-imine complex | A modern protocol for 2,4-disubstituted imidazoles under mild conditions. rsc.org |

| From N-Propargylamines | N-Propargylamine, Nitrile source | Various, depending on catalyst | Offers high atom economy and regioselectivity in forming imidazole derivatives. rsc.org |

Regioselectivity and Stereoselectivity Control in Compound Synthesis

Achieving the desired substitution pattern without forming unwanted isomers is a significant challenge in the synthesis of complex molecules like this compound.

For an unsymmetrically substituted imidazole, such as a 4(5)-substituted imidazole, N-alkylation can result in two different products (1,4- and 1,5-disubstituted isomers). The control of this regioselectivity is influenced by several factors:

Steric Hindrance: Bulky substituents on the imidazole ring or the use of a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom. otago.ac.nz

Electronic Effects: Electron-withdrawing groups on the imidazole ring deactivate the adjacent nitrogen atom, making the more distant nitrogen more nucleophilic and thus more likely to be alkylated. otago.ac.nz

Tautomer Equilibrium: Unsymmetrical 4(5)-substituted imidazoles exist as a mixture of two tautomers. The dominant tautomer in solution can dictate the major alkylation product, even if it is the less reactive of the two. otago.ac.nz

Protecting Groups: A highly effective strategy for ensuring regioselectivity involves the use of a protecting group. For example, the SEM (2-(trimethylsilyl)ethoxymethyl) group can be used to protect one nitrogen, allowing for functionalization at specific C-H positions. nih.govacs.org A subsequent "trans-N-alkylation" procedure, involving alkylation at the unprotected N-3 position followed by deprotection of the N-1 SEM group, allows for the regioselective synthesis of 1-alkyl-4-aryl-imidazoles. nih.govnih.gov

Stereoselectivity becomes a consideration when chiral centers are present or created during the synthesis. While this compound itself is achiral, stereocontrol would be vital if chiral starting materials were used or if asymmetric reactions were employed. For instance, rhodium- and palladium-catalyzed coupling reactions of imidazole derivatives with allenes have been developed to proceed with high stereoselectivity, yielding chiral or specific E/Z isomeric allylic imidazole derivatives. nih.gov Similarly, stereoselective syntheses of imidazole alkaloids like pilocarpine (B147212) have been achieved by starting with chiral precursors such as L-histidine and controlling the stereochemistry through reactions that proceed with inversion of configuration. researchgate.net

Based on a comprehensive search of scientific literature and chemical databases, there is no specific analytical and spectroscopic data available for the chemical compound “this compound.”

The structural elucidation and validation required to fulfill the detailed outline, including NMR, IR, Mass Spectrometry, and Elemental Analysis, is contingent on published research for this exact molecule. The search results yielded information for related but structurally distinct imidazole and benzimidazole (B57391) derivatives, which cannot be used to accurately describe the specified compound.

Due to the absence of experimental data for this compound in the public domain, it is not possible to generate the requested scientific article with the required level of detail and accuracy.

Advanced Spectroscopic and Analytical Characterization for Structural Validation

X-ray Diffraction (XRD) for Solid-State Molecular Conformation

While data for the precise target compound is pending in published research, studies on structurally related imidazole (B134444) derivatives provide valuable insights into the expected crystallographic features. For instance, the analysis of compounds such as 1-benzyl-2-(4-hexyloxyphenyl)-1H-benzimidazole and various other substituted imidazoles has revealed key structural motifs. mdpi.comiucr.org These studies consistently determine the crystal system, space group, and unit cell dimensions, which are fundamental parameters in crystallography.

For 4-Benzyl-5-ethoxy-1H-imidazole, it is anticipated that the benzyl (B1604629) and ethoxy groups will exhibit specific spatial orientations relative to the imidazole core. The collection and analysis of its single-crystal XRD data would definitively elucidate these conformational details and provide precise measurements of its structural parameters.

Table 1: Representative Crystallographic Data for Structurally Related Imidazole Derivatives

| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |

| 1-benzyl-2-(4-hexyloxyphenyl)-1H-benzimidazole | Not Specified | Not Specified | Dihedral angle between benzimidazole (B57391) and phenyl ring; π–π and C–H⋯π interactions. | iucr.org |

| 4,5-diphenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole | Orthorhombic | Pna21 | N–H···O hydrogen bonding; specific torsion angles of substituent groups. | sci-hub.se |

| 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl)-6-(4,5-diphenyl-1H-imidazol- 3-ium-2-yl)]phenol nitrate | Monoclinic | P21/c | Intramolecular N–H···O and intermolecular N–H···O hydrogen bonds; significant twist in the molecule. | researchgate.netiosrjournals.org |

This table presents data for related compounds to illustrate the type of information obtained from XRD studies, as specific data for this compound is not currently available.

Chemical Reactivity and Transformation Mechanisms of 4 Benzyl 5 Ethoxy 1h Imidazole

Intrinsic Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. globalresearchonline.net This structure is planar and possesses a sextet of π-electrons, which confers aromaticity. nih.gov The two nitrogen atoms have distinct electronic roles: the N-1 nitrogen is a pyrrole-type, contributing its lone pair to the aromatic system, while the N-3 nitrogen is a pyridine-type, with its lone pair located in an sp² orbital in the plane of the ring. globalresearchonline.net This electronic arrangement makes the imidazole ring system electron-rich and amphoteric, capable of acting as both an acid and a base. nih.gov

The presence of substituents significantly influences the ring's reactivity. In 4-Benzyl-5-ethoxy-1H-imidazole, both the benzyl (B1604629) and ethoxy groups are generally considered electron-donating. The ethoxy group, with its oxygen lone pairs, can donate electron density to the ring through resonance, increasing the nucleophilicity of the ring carbons. numberanalytics.comlibretexts.org The benzyl group, while primarily attached via an sp³-hybridized carbon, can also influence the electronic environment. These activating groups enhance the ring's reactivity towards electrophiles compared to unsubstituted imidazole. numberanalytics.comlibretexts.org

Interactive Data Table 1: Key Electronic and Physicochemical Properties of the Imidazole Ring

| Property | Description | Significance for this compound |

|---|---|---|

| Aromaticity | Planar, cyclic system with 6 π-electrons, conferring stability. nih.gov | The core ring is stable but activated towards substitution rather than addition reactions. |

| Amphoterism | Can act as both an acid (pKa ≈ 14.5) and a base (pKa of conjugate acid ≈ 7.0). nih.gov | The N-3 nitrogen can be protonated by acids, while the N-1 proton can be removed by strong bases. |

| Polarity | Highly polar molecule with a significant dipole moment. globalresearchonline.netnih.gov | Influences solubility and interactions with other polar molecules and solvents. |

| Nucleophilicity | The N-3 nitrogen is a potent nucleophile. nih.gov The ring itself is nucleophilic and reacts with electrophiles. | The N-3 nitrogen readily participates in alkylation and acylation. The ring's nucleophilicity is enhanced by the ethoxy group. |

Electrophilic Aromatic Substitution Reactions on Imidazole

Electrophilic aromatic substitution (EAS) is a characteristic reaction of imidazoles, which are more susceptible to electrophilic attack than benzene (B151609). globalresearchonline.net The reaction typically proceeds through the formation of a resonance-stabilized intermediate (an arenium ion). uobabylon.edu.iq For an unsubstituted imidazole, electrophilic attack is favored at the C4 and C5 positions due to the formation of a more stable resonance hybrid compared to attack at C2. globalresearchonline.netuobabylon.edu.iq Attack at C2 is disfavored as it involves a canonical form with a positive charge on the N-3 nitrogen. globalresearchonline.netuobabylon.edu.iq

In the case of this compound, the C4 and C5 positions are already occupied. Therefore, electrophilic substitution would be directed to the C2 position. uobabylon.edu.iqchemistry-online.com The presence of two electron-donating groups (benzyl and ethoxy) at C4 and C5 increases the electron density of the ring, further activating it towards electrophilic attack, including at the C2 position. However, reactions conducted in strong acid can be complicated, as the initial protonation occurs at the N-3 nitrogen, forming an imidazolium (B1220033) cation that is deactivated towards electrophiles. chemistry-online.com Common EAS reactions like nitration and sulfonation require more drastic conditions than for benzene. youtube.com

Nucleophilic Reactions and Pathways

Nucleophilic substitution reactions on the imidazole ring are generally difficult to achieve unless activating groups are present. globalresearchonline.netchemistry-online.com The electron-rich nature of the aromatic ring repels nucleophiles. However, substitution can occur, most readily at the C2 position, if the ring contains strongly electron-withdrawing substituents that can stabilize the negative charge of the Meisenheimer-like intermediate. globalresearchonline.netnih.gov

For this compound, direct nucleophilic substitution on a ring carbon is unlikely due to the presence of electron-donating benzyl and ethoxy groups. The most prominent nucleophilic site on the molecule is the N-3 nitrogen atom, which readily attacks electrophiles like alkyl halides and acyl halides to form N-substituted imidazolium salts. youtube.com Imidazole and its derivatives are known to act as nucleophilic catalysts, for instance, in the hydrolysis of esters, where an N-acylimidazolium intermediate is formed. acs.orgnih.gov While direct nucleophilic aromatic substitution (SNAr) on the ring is improbable, nucleophilic displacement reactions can occur on the side chains under appropriate conditions.

Oxidation and Reduction Chemistry of the Compound

Oxidation: The imidazole ring is generally stable towards oxidizing agents. uobabylon.edu.iq However, it can be degraded under strong oxidative conditions. For example, hydrogen peroxide can open the nucleus to form oxamide. uobabylon.edu.iq Some substituted imidazoles are susceptible to photo-oxidation, particularly in the presence of photosensitizers and oxygen. rsc.org For this compound, the side chains are more susceptible to oxidation than the aromatic ring itself. The benzylic methylene (B1212753) (-CH₂-) group is a primary target for oxidation. libretexts.orgmasterorganicchemistry.com Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon to a carboxylic acid, though this often results in cleavage of the entire side chain. libretexts.orgmasterorganicchemistry.com Milder reagents may yield a ketone (benzoylethoxyimidazole). The ethoxy group, being an ether, is relatively resistant to oxidation. numberanalytics.com

Reduction: The aromatic imidazole ring is highly resistant to reduction. Catalytic hydrogenation under typical conditions (e.g., H₂/Pd) will not reduce the imidazole ring. Reduction of the imidazolium ring (the protonated or N-alkylated form) can be achieved with powerful reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which can lead to imidazolines or even ring-opened diamines under forcing conditions. stackexchange.com The benzyl group's phenyl ring can be hydrogenated to a cyclohexyl ring under high pressure and temperature with catalysts like rhodium or ruthenium, but this requires more vigorous conditions than the reduction of many other functional groups. The Wolff-Kishner reduction has been successfully applied to functionalized imidazole substrates to convert carbonyl groups to methylene groups. wikipedia.org

Reactivity and Derivatization of the Benzyl and Ethoxy Side Chains

The benzyl and ethoxy side chains offer additional sites for chemical modification, distinct from the reactivity of the imidazole ring itself.

Benzyl Side Chain: The carbon atom attached directly to the benzene ring is known as the benzylic position. pearson.com The C-H bonds at this position are weaker than typical alkane C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This enhanced reactivity allows for selective transformations. masterorganicchemistry.com

Oxidation: As mentioned previously, the benzylic -CH₂- group can be oxidized. libretexts.orgmdpi.com Depending on the reagent and conditions, this can yield a ketone (4-benzoyl-5-ethoxy-1H-imidazole) or, with more aggressive reagents, a carboxylic acid (with cleavage of the benzyl group).

Halogenation: Free-radical halogenation, for example using N-Bromosuccinimide (NBS), can selectively introduce a halogen (e.g., bromine) at the benzylic position to form 4-(α-bromobenzyl)-5-ethoxy-1H-imidazole. masterorganicchemistry.com This halide can then be a leaving group for subsequent nucleophilic substitution reactions.

Deprotonation: The benzylic protons are weakly acidic and can be removed by a very strong base to form a benzylic anion, which can then react with various electrophiles.

Ethoxy Side Chain: The ethoxy group (-O-CH₂CH₃) is an ether. Ethers are generally unreactive and are often used as protecting groups.

Cleavage: The C-O bond of the ether can be cleaved under harsh conditions, typically with strong acids like HBr or HI. This would convert the ethoxy group into a hydroxyl group, yielding 4-benzyl-5-hydroxy-1H-imidazole.

Electronic Influence: The primary role of the ethoxy group is often electronic. It is a strong electron-donating group through resonance (an activating group), which increases the electron density and nucleophilicity of the imidazole ring, particularly at the ortho and para positions relative to its point of attachment. numberanalytics.comnumberanalytics.com In this case, it activates the C4 and C2 positions of the imidazole ring.

Interactive Data Table 3: Potential Derivatization Reactions of the Side Chains

| Side Chain | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Benzyl (-CH₂Ph) | Benzylic Oxidation | KMnO₄, heat; or CrO₃ | 4-Benzoyl-5-ethoxy-1H-imidazole |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), light/peroxide | 4-(α-Bromobenzyl)-5-ethoxy-1H-imidazole | |

| Ethoxy (-OCH₂CH₃) | Ether Cleavage | HBr or HI, heat | 4-Benzyl-5-hydroxy-1H-imidazole |

Computational and Theoretical Investigations of 4 Benzyl 5 Ethoxy 1h Imidazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. For a molecule like 4-benzyl-5-ethoxy-1H-imidazole, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity. These calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide a good correlation with experimental data for similar heterocyclic systems. nih.gov

A foundational step in any computational study is the optimization of the molecule's geometrical parameters. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles of its ground state. The resulting optimized structure is crucial for the accuracy of all subsequent computational analyses. For instance, in studies of other substituted imidazoles, optimized bond lengths and angles calculated via DFT have shown excellent agreement with experimental X-ray crystallography data. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Theoretical Value (Å/°) |

|---|---|---|

| Bond Length | C4-C(benzyl) | Data not available |

| Bond Length | C5-O(ethoxy) | Data not available |

| Bond Length | N1-C2 | Data not available |

| Bond Angle | C4-C5-O | Data not available |

| Dihedral Angle | C5-C4-C(benzyl)-C(phenyl) | Data not available |

Note: This table is for illustrative purposes only, as specific computational data for this molecule is not available in the reviewed literature.

The electronic properties of a molecule are key to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally suggests a more reactive molecule. nih.gov

Analysis of the charge distribution, often calculated using methods like Mulliken population analysis, reveals the partial charges on each atom. This information helps to identify the electrophilic and nucleophilic sites within the this compound molecule, providing clues about its interaction with other molecules.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Note: This table is for illustrative purposes only, as specific computational data for this molecule is not available in the reviewed literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. For this compound, the MEP map would likely show negative potential (typically colored red) around the nitrogen atoms of the imidazole (B134444) ring and the oxygen of the ethoxy group, indicating these are likely sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms. nih.govnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which is a key factor in molecular stability. For this compound, NBO analysis would quantify the stabilizing interactions, such as hyperconjugation, arising from the delocalization of electrons from the imidazole ring to the benzyl (B1604629) and ethoxy substituents, and vice versa. The stabilization energies calculated through NBO analysis offer a quantitative measure of these interactions. nih.gov

Theoretical Studies on Reaction Pathways and Kinetics

Theoretical studies can also be employed to investigate the potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed mechanism for the reaction. physchemres.org Furthermore, these studies can be used to calculate reaction rates and activation energies, offering a deeper understanding of the kinetics of processes such as synthesis or degradation. physchemres.org Such investigations are invaluable for optimizing reaction conditions and predicting the stability of the compound.

Based on the available information, there are no specific computational and theoretical investigation data, such as Quantitative Structure-Activity Relationship (QSAR) studies or molecular docking simulations, published for the compound this compound.

Scientific literature does not appear to contain detailed research findings, molecular descriptors, theoretical reactivity indices, or specific ligand-target interaction studies for this particular molecule. Therefore, the generation of an article with the requested detailed sections and data tables is not possible at this time.

Structure Activity Relationship Sar Principles for Imidazole Derivatives Including 4 Benzyl 5 Ethoxy 1h Imidazole

Analysis of Substituent Effects on Imidazole (B134444) Ring Activity

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, one of which is basic and the other acidic. pharmacyjournal.net This dual nature allows it to act as both a proton donor and acceptor, a key feature in many biological interactions. The activity of imidazole derivatives can be significantly modulated by the nature of the substituents on the ring.

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl and alkoxy groups, increase the electron density of the imidazole ring. This enhances the basicity of the N-3 nitrogen, making it a better proton acceptor and potentially strengthening interactions with biological targets through hydrogen bonding. In the case of 4-Benzyl-5-ethoxy-1H-imidazole, the ethoxy group at the C5 position is an electron-donating group.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or trifluoromethyl (-CF3) groups, decrease the electron density of the ring. nih.gov This makes the ring less basic and can influence its ability to participate in hydrogen bonding. However, EWGs can also introduce other favorable interactions, such as dipole-dipole or halogen bonding, which can enhance activity. For instance, para-substituted compounds with EWGs have shown advantages in molecular interactions with proteases due to lower steric hindrance and favorable electrostatic interactions. nih.gov

Steric Effects:

The size and position of substituents on the imidazole ring play a critical role in determining how the molecule fits into the binding site of a biological target.

Bulky substituents can either enhance or hinder activity. A bulky group might provide a better fit in a large hydrophobic pocket of a receptor, leading to increased potency. Conversely, it could cause steric clashes, preventing the molecule from binding effectively.

Substitution pattern: A study of imidazole-containing pharmaceuticals found that 42% are mono-substituted and 33% are di-substituted, indicating that the placement of one or two substituents is often optimal for biological activity. researchgate.net

The following table summarizes the general effects of different substituent types on the imidazole ring:

| Substituent Type | Effect on Imidazole Ring | Potential Impact on Biological Activity |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Increases electron density and basicity | Enhanced hydrogen bond accepting ability |

| Electron-Withdrawing Groups (e.g., -NO2, -Cl) | Decreases electron density and basicity | Can introduce other favorable interactions like dipole-dipole interactions |

| Bulky Groups (e.g., phenyl, tert-butyl) | Increases steric bulk | Can improve binding in hydrophobic pockets or cause steric hindrance |

Role of the Benzyl (B1604629) Substituent in Modulating Molecular Recognition

The benzyl group, a phenyl ring attached to a methylene (B1212753) (-CH2-) group, is a common substituent in many biologically active compounds. libretexts.org In this compound, the benzyl group is attached to the C4 position of the imidazole ring.

The benzyl substituent can influence molecular recognition through several mechanisms:

Pi-Stacking Interactions: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. These interactions, where the electron clouds of the aromatic rings overlap, can provide substantial binding energy.

Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with positively charged residues, such as lysine (B10760008) and arginine, in a cation-π interaction.

Conformational Flexibility: The methylene linker provides rotational flexibility, allowing the phenyl ring to adopt an optimal orientation within the binding pocket to maximize favorable interactions.

Studies on other benzyl-substituted imidazoles have highlighted the importance of this group for activity. For example, in a series of farnesyltransferase inhibitors, the 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole scaffold was found to be potent, with the benzyl group likely contributing to binding at the enzyme's active site. nih.gov Similarly, in a study of acetylcholinesterase inhibitors, the 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine scaffold showed high potency, underscoring the favorable contribution of the benzyl moiety. nih.gov

The table below illustrates the potential interactions of the benzyl group:

| Interaction Type | Description | Potential Interacting Amino Acid Residues |

| Hydrophobic Interactions | Interaction between the nonpolar phenyl ring and nonpolar protein regions. | Leucine, Isoleucine, Valine |

| π-π Stacking | Overlap of electron clouds between the phenyl ring and aromatic residues. | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π Interactions | Electrostatic interaction between the electron-rich phenyl ring and a positively charged residue. | Lysine, Arginine |

Influence of the Ethoxy Group on Molecular Interactions

The ethoxy group (-OCH2CH3) at the C5 position of this compound also plays a significant role in modulating the molecule's properties and its interactions with biological targets.

Hydrogen Bonding: The oxygen atom of the ethoxy group is a hydrogen bond acceptor. It can form hydrogen bonds with hydrogen bond donor groups on the protein, such as the hydroxyl group of serine, threonine, or tyrosine, or the amide protons of the peptide backbone. This can significantly contribute to the binding affinity and specificity of the compound.

Lipophilicity: The ethyl portion of the ethoxy group increases the lipophilicity (fat-solubility) of the molecule. This can be a double-edged sword. Increased lipophilicity can enhance membrane permeability, allowing the compound to reach intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to other proteins and tissues. In a study of benzimidazole (B57391) derivatives, the presence of an ethoxy group at the phenyl end was found to contribute to strong binding affinity. nih.govacs.org

Electronic Effects: As an electron-donating group, the ethoxy substituent increases the electron density on the imidazole ring, which can enhance the basicity of the N-3 nitrogen and its ability to act as a hydrogen bond acceptor. nih.govacs.org

The influence of the ethoxy group is summarized in the table below:

| Property | Influence of Ethoxy Group | Consequence for Molecular Interactions |

| Hydrogen Bonding | Oxygen atom acts as a hydrogen bond acceptor. | Can form hydrogen bonds with protein donor groups. |

| Lipophilicity | Ethyl group increases lipophilicity. | May improve membrane permeability but can also lead to poor solubility. |

| Electronics | Electron-donating nature increases ring electron density. | Enhances basicity of the imidazole nitrogen. |

Conformational Analysis and its Impact on SAR

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. For this compound, the relative orientation of the benzyl and ethoxy groups with respect to the imidazole ring will determine how well the molecule can fit into a specific binding site.

Rotational Freedom: The single bonds connecting the benzyl and ethoxy groups to the imidazole ring allow for rotation. This conformational flexibility allows the molecule to adapt its shape to the contours of a binding pocket. However, a highly flexible molecule can have a high entropic penalty upon binding, as it loses its rotational freedom.

Preferred Conformations: Certain conformations may be energetically more favorable than others. Computational modeling and experimental techniques like NMR spectroscopy can be used to determine the preferred conformations of the molecule in solution. Understanding these low-energy conformations can provide insights into the bioactive conformation – the specific shape the molecule adopts when it binds to its target.

Impact on SAR: A rigidified analog of a flexible molecule, where the rotational freedom is restricted, can sometimes lead to a significant increase in potency if the rigid conformation matches the bioactive conformation. This is a common strategy in drug design. For example, a study on imidazoline (B1206853) derivatives highlighted how the conformation of the imidazole ring influences its interaction with receptors. researchgate.net

Development of Imidazole-Based Pharmacophores for Rational Design

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov The development of pharmacophore models for imidazole derivatives is a powerful tool in rational drug design, enabling the design of new molecules with improved potency and selectivity. researchgate.netresearchgate.net

A pharmacophore model for a class of imidazole-based compounds would typically include features such as:

Hydrogen Bond Donors and Acceptors: The imidazole ring itself provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N). The ethoxy group in this compound adds another hydrogen bond acceptor.

Hydrophobic/Aromatic Features: The benzyl group provides a key hydrophobic and aromatic feature.

Positive/Negative Ionizable Features: Depending on the pH and the pKa of the imidazole ring, it can be protonated and carry a positive charge.

By identifying the key pharmacophoric features of a series of active imidazole derivatives, medicinal chemists can design new compounds that retain these essential features while modifying other parts of the molecule to optimize properties like solubility, metabolic stability, and selectivity. nih.govpharmacophorejournal.com For example, a pharmacophore model could be used to screen large virtual libraries of compounds to identify new potential hits with the desired biological activity.

A hypothetical pharmacophore model for a compound like this compound might include:

| Pharmacophoric Feature | Corresponding Structural Element |

| Aromatic Ring | Phenyl ring of the benzyl group |

| Hydrophobic Group | Benzyl group |

| Hydrogen Bond Acceptor | Oxygen of the ethoxy group, N-3 of imidazole |

| Hydrogen Bond Donor | N-H of the imidazole ring |

Advanced Academic Applications and Future Research Directions

Catalysis and Coordination Chemistry Applications of Imidazole (B134444) Derivatives

The nitrogen atoms in the imidazole ring are excellent coordinators for a wide range of metal ions, making imidazole derivatives highly valuable in the fields of catalysis and coordination chemistry.

Ligand Design for Metal Complexes

The imidazole nucleus is a common feature in ligands used to create metal complexes with diverse applications. The nitrogen atoms of the imidazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center to form stable coordination compounds. The resulting metal complexes have been investigated for their potential as anticancer agents, with some showing promising activity. nih.govnih.gov The specific substituents on the imidazole ring, such as the benzyl (B1604629) and ethoxy groups in 4-Benzyl-5-ethoxy-1H-imidazole, can be tailored to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its stability, reactivity, and biological activity.

The synthetic versatility of imidazole chemistry allows for the incorporation of various functional groups, enabling the design of ligands with specific coordination properties. For instance, the benzyl group could be further functionalized to introduce additional coordinating atoms or to modulate the lipophilicity of the complex. Similarly, the ethoxy group can influence the electron density on the imidazole ring, which in turn affects the strength of the metal-ligand bond.

Organocatalysis Utilizing Imidazole Scaffolds

In addition to their role as ligands in metal-based catalysis, imidazole derivatives can also function as organocatalysts. These small organic molecules can catalyze a variety of chemical transformations without the need for a metal center. rdmodernresearch.com The imidazole ring possesses both a nucleophilic nitrogen atom and an acidic N-H proton, allowing it to act as a bifunctional catalyst in certain reactions.

The catalytic activity of imidazole can be enhanced by the presence of substituents that modify its electronic and steric environment. The benzyl and ethoxy groups of this compound could play a role in modulating its catalytic properties. For example, the benzyl group could provide steric hindrance to control the stereoselectivity of a reaction, while the ethoxy group could influence the basicity of the imidazole nitrogen.

Role in Advanced Materials Science

The unique photophysical and electrochemical properties of the imidazole ring have led to its incorporation into a variety of advanced materials.

Optoelectronic Materials (e.g., Dye-Sensitized Solar Cells)

Imidazole derivatives have been explored as components of organic dyes for use in dye-sensitized solar cells (DSSCs). rsc.orgnih.govbldpharm.comgoogle.com In these devices, a dye molecule absorbs light and injects an electron into a semiconductor material, generating an electric current. The imidazole ring can act as a π-conjugated bridge, facilitating charge transfer within the dye molecule.

The benzyl and ethoxy substituents in this compound could be advantageous in this context. The benzyl group can extend the π-conjugation of the system, potentially leading to a red-shift in the absorption spectrum and improved light-harvesting efficiency. The ethoxy group, being an electron-donating group, can modulate the electronic properties of the dye, which can influence the efficiency of electron injection and regeneration of the dye.

Ionic Liquids and Functional Polymers

The imidazole scaffold is a key building block for the synthesis of ionic liquids, which are salts that are liquid at or near room temperature. Imidazolium-based ionic liquids have a wide range of applications due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties. By alkylating the nitrogen atoms of the imidazole ring, a variety of imidazolium (B1220033) salts can be prepared.

Furthermore, imidazole-containing monomers can be polymerized to create functional polymers with a range of properties. These polymers have been investigated for applications in areas such as proton-conducting membranes for fuel cells and as drug delivery vehicles. The specific structure of this compound makes it a potential candidate for the development of novel ionic liquids and functional polymers with tailored properties.

Mechanistic Studies of Biological Interactions (Excluding Efficacy/Clinical Data)

The imidazole ring is a common motif in many biologically active compounds, and understanding the mechanistic basis of their interactions with biological targets is a key area of research.

The imidazole ring can participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. These interactions are crucial for the binding of imidazole-containing molecules to the active sites of enzymes and receptors. For example, the imidazole side chain of the amino acid histidine plays a critical role in the catalytic activity of many enzymes.

Computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of imidazole derivatives with their biological targets. acs.org These studies can help to elucidate the key interactions that are responsible for the observed biological activity and can guide the design of new and more potent inhibitors. For instance, the benzyl group of this compound could engage in hydrophobic interactions with the active site of a target protein, while the imidazole ring could form hydrogen bonds or coordinate to a metal ion. The ethoxy group could also influence the binding affinity by modulating the electronic properties of the molecule.

Enzyme Inhibition Mechanisms

The imidazole ring is a key feature in many enzyme inhibitors. For instance, certain imidazole derivatives are known to inhibit enzymes such as 14α-demethylase, a critical enzyme in fungal cell membrane synthesis, and xanthine (B1682287) oxidase, an enzyme involved in gout. rsc.orgnih.gov The nitrogen atoms in the imidazole ring can act as ligands, coordinating with metal ions in the active sites of metalloenzymes, a mechanism observed in the inhibition of enzymes like lysine (B10760008) demethylases (KDMs). However, no specific studies detailing the enzyme inhibition mechanisms of this compound, including kinetic data or the class of enzymes it might target, have been reported.

Receptor Binding and Modulation Mechanisms

Similarly, various imidazole derivatives have been developed as ligands for a range of receptors. For example, compounds with a 4-substituted imidazole structure have been investigated for their activity at α1- and α2-adrenergic receptors. nih.gov The nature of the substituents on the imidazole ring plays a crucial role in determining the affinity and selectivity for these receptors. Another example includes antagonists for the prostacyclin (IP) receptor. nih.gov Nevertheless, there is no available research data on the receptor binding profile or modulation mechanisms of this compound.

Interrogation of Molecular Pathways and Cellular Targets

The interaction of imidazole-based compounds with enzymes and receptors can lead to the modulation of various molecular pathways. For instance, some benzimidazole (B57391) derivatives have been shown to target human topoisomerase I and interfere with DNA replication in cancer cells. nih.gov These actions can induce cell cycle arrest and apoptosis. The specific molecular pathways and cellular targets affected by this compound remain uninvestigated.

Interdisciplinary Research Opportunities involving this compound

The versatile nature of the imidazole core suggests potential for interdisciplinary research. Imidazole-based compounds are not only explored in medicinal chemistry but also in materials science for creating polymers with high thermal stability and in environmental science for applications like carbon dioxide capture. numberanalytics.com Given the specific substitutions of a benzyl group and an ethoxy group, this compound could potentially be explored in these or other fields, but such studies have not yet been undertaken.

Future Perspectives and Challenges in Imidazole Chemistry Research

The future of imidazole chemistry is focused on several key areas. A significant challenge is the development of sustainable and efficient synthetic methods, particularly for creating complex and highly substituted derivatives. numberanalytics.comirost.ir Controlling regioselectivity during synthesis remains a critical hurdle for chemists. rsc.orgrsc.org Advances in catalytic methods and green chemistry approaches are helping to address these challenges. numberanalytics.com

For compounds like this compound, the primary future perspective would be initial biological screening to identify any potential therapeutic activities. Should any activity be discovered, further research would be required to elucidate its mechanism of action, identify its molecular targets, and explore its structure-activity relationships.

Q & A

Q. Methodology :

- Synthesis : The benzyl and ethoxy groups are introduced via nucleophilic substitution or alkylation. For example, benzylamine or benzyl halides can react with imidazole precursors under inert atmospheres (e.g., nitrogen) in solvents like THF or DMF. Ethoxy groups are typically added using ethylating agents (e.g., ethyl bromide) with potassium carbonate as a base .

- Characterization :

- NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl), imidazole C-H protons (δ 7.8–8.2 ppm), and ethoxy methyl/methylene protons (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C12H15N2O: 227.1184; observed: 227.1189) .

Advanced: How can reaction yields for this compound be optimized when scaling up?

Q. Methodology :

- Condition Screening : Test solvents (DMF vs. THF), bases (K2CO3 vs. NaH), and temperatures. For example, THF at –78°C with n-BuLi improves regioselectivity in imidazole alkylation .

- Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures to isolate high-purity solids (>95%) .

- Low-Yield Mitigation : Contradictory yields (e.g., 43% vs. 77% in similar compounds ) suggest steric hindrance or competing side reactions. Computational modeling (DFT) can predict reactive sites to guide substituent placement .

Basic: What spectroscopic techniques confirm the structure of this compound?

Q. Methodology :

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, coupling constants (J = 2.0–2.5 Hz) distinguish adjacent imidazole protons .

- IR Spectroscopy : Confirm ethoxy C-O stretches (~1050 cm⁻¹) and imidazole N-H stretches (~3400 cm⁻¹) .

- Elemental Analysis : Validate C, H, N content (e.g., C12H14N2O requires C 70.56%, H 6.86%, N 13.72%) .

Advanced: How do computational methods aid in analyzing this compound’s reactivity?

Q. Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. For example, the ethoxy group’s electron-donating effect increases electron density at C2, favoring electrophilic substitution .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare binding affinities of analogs to prioritize synthesis .

Basic: What are common impurities in this compound synthesis, and how are they identified?

Q. Methodology :

- By-Products : Unreacted benzyl halides or over-alkylated imidazoles (e.g., di-benzylated derivatives).

- Detection :

- HPLC : Use C18 columns with UV detection (λ = 254 nm). Impurities elute at different retention times .

- LC-MS : Identify masses corresponding to side products (e.g., [M+H]+ = 313 for dibenzylated impurities) .

Advanced: How to resolve contradictory biological activity data for this compound analogs?

Q. Methodology :

- Data Triangulation : Compare IC50 values across assays (e.g., enzyme inhibition vs. cell viability). For example, a compound may inhibit isolated enzymes but fail in cellular models due to poor membrane permeability .

- Structural Modifications : Adjust substituents (e.g., replace ethoxy with methoxy) and retest. Use SAR to identify critical functional groups .

Basic: What safety protocols apply when handling this compound?

Q. Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders .

- Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .

Advanced: How to design a SAR study for this compound derivatives?

Q. Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.